

# Foundational & Exploratory

Check Availability & Pricing

## T-474: A Technical Guide to a First-in-Class IRAK4 Degrae

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-474    |           |
| Cat. No.:            | B1193745 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

T-474, also known as KT-474 and SAR444656, is a pioneering, orally bioavailable, heterobifunctional small molecule designed to induce the targeted Associated Kinase 4 (IRAK4).[1][2][3] Developed by Kymera Therapeutics in partnership with Sanofi, T-474 represents a novel therapeutic modality ir for the treatment of immune-inflammatory diseases.[1][4] By harnessing the body's ubiquitin-proteasome system, T-474 aims to eliminate both the kin key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][5][6] This whitepaper provides an in-depth technical over findings, quantitative data, experimental methodologies, and the underlying signaling pathways.

## **Chemical Properties**

The chemical structure of **T-474** has been disclosed in scientific publications.

SMILES:CN1C2=C(C=CC=C2C#CCOC3CCN(CC3)CC4CCC(CC4)N5C=C(C(=N5)C(F)F)NC(=O)C6=C7N=C(C=CN7N=C6)N8C[C@H]9C[C@@H]8

#### **Mechanism of Action**

**T-474** is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader. [9] It is composed of a ligand that binds to IRAK4  $\epsilon$  Cereblon (CRBN) E3 ubiquitin ligase. [7][10] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. [6] By e designed to offer a more complete and durable inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors that only block to

### Signaling Pathway

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[5][11][12] Upon ligand binding which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the formation of the Myddosg initiates a downstream signaling cascade, ultimately activating transcription factors such as NF-kB and AP-1, which drive the expression of pro-inflam





Click to download full resolution via product page

Caption: IRAK4 Signaling and T-474 Mechanism of Action.

# **Quantitative Data Summary**

**Preclinical Data** 

| Parameter                    | Value   | Cell Line / System | Reference |
|------------------------------|---------|--------------------|-----------|
| IRAK4 Degradation (DC50)     | 0.88 nM | Human PBMCs        | INVALID-L |
| IRAK4 Degradation (DC50)     | 8.9 nM  | THP-1 cells (24h)  | INVALID-L |
| Max IRAK4 Degradation (Dmax) | 101%    | Human PBMCs        | INVALID-L |

Phase 1 Clinical Trial Data (Healthy Volunteers)

| Dosage                           | IRAK4 Reduction (Mean) | Study Population   | Reference |
|----------------------------------|------------------------|--------------------|-----------|
| 600–1600 mg (single dose)        | ≥93%                   | Healthy Volunteers | [1]       |
| 50-200 mg (daily for 14 days)    | ≥95%                   | Healthy Volunteers | [1]       |
| 50-200 mg QD (daily for 14 days) | up to 98%              | Healthy Subjects   | [6]       |

Phase 1 Clinical Trial Data (Patients with HS and AD)

| Parameter                   | Observation                   | Patient Population | Reference |
|-----------------------------|-------------------------------|--------------------|-----------|
| IRAK4 Degradation in Blood  | Similar to healthy volunteers | HS and AD patients | [1]       |
| IRAK4 Normalization in Skin | Normalized in skin lesions    | HS and AD patients | [1]       |

### **Pharmacokinetics**

# Foundational & Exploratory

Check Availability & Pricing

| Parameter                                    | Value                                | Condition          | Reference |
|----------------------------------------------|--------------------------------------|--------------------|-----------|
| Plasma Concentration for 80% IRAK4 Reduction | 4.1–5.3 ng/mL                        | Healthy Subjects   | [6]       |
| Food Effect (600 mg dose)                    | Up to 2.57-fold increase in exposure | With high-fat meal | [6]       |
| Urinary Excretion                            | <1%                                  | Healthy Subjects   | [6]       |

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the following assays are not fully available in the public domain. The following descriptions are base cited publications.

### **IRAK4 Degradation Assays**

- Objective: To quantify the potency and efficacy of T-474 in degrading IRAK4 protein.
- · Methodology Overview:
  - Human peripheral blood mononuclear cells (PBMCs) or cell lines such as THP-1 are cultured.[9]
  - Cells are treated with varying concentrations of T-474 for a specified duration (e.g., 24 hours).[9]
  - IRAK4 protein levels are measured using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Western Blotting.[9][10]
  - The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are calculated from the dose-response curves.[9]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Kymera Therapeutics Announces Publication of Phase 1 Trial Results for KT-474 (SAR444656), a First-in-Class IRAK4 Degrader, in Nature Med [investors.kymeratx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases PubMed [pubme
- 4. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting BioSpace
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer
- 6. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healt
- 7. KT-474 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. KT-474 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pubs.acs.org [pubs.acs.org]



# Foundational & Exploratory

Check Availability & Pricing

- 11. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes PMC
- 12. IRAK4 Wikipedia [en.wikipedia.org]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [T-474: A Technical Guide to a First-in-Class IRAK4 Degrader]. BenchChem, [2025]. [Online PDF]. Available at [https://www.benchchem.com/product/b1193745#t-474-research-articles-and-publications]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com